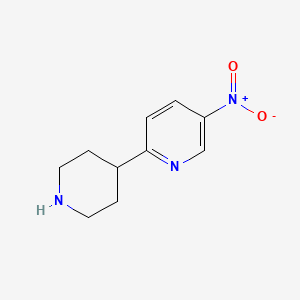

4-(5-Nitropyridin-2-YL)piperidine

Description

Contextualization of the Chemical Compound in Contemporary Organic Synthesis

The significance of 4-(5-Nitropyridin-2-YL)piperidine in organic synthesis is best understood by appreciating its constituent parts. The piperidine (B6355638) ring is a saturated six-membered heterocycle that is a ubiquitous and privileged structure in drug discovery. mdpi.comnih.gov Its conformational flexibility and the presence of a basic nitrogen atom allow it to engage in crucial interactions with biological targets, leading to its incorporation into numerous classes of pharmaceuticals. mdpi.comnih.gov

Simultaneously, the pyridine (B92270) ring, an aromatic six-membered heterocycle, is a cornerstone of medicinal chemistry, with about 14% of N-heterocyclic drugs approved by the FDA containing this moiety as of 2021. nih.gov The introduction of a nitro group, as in the 5-nitropyridine fragment, dramatically alters the electronic properties of the pyridine ring. The strongly electron-withdrawing nature of the nitro group makes the ring electron-deficient, which is a key feature exploited in the synthesis of various bioactive molecules, including kinase inhibitors and antimicrobial agents. nih.gov The combination of these two motifs in a single molecule, this compound, creates a versatile building block for the synthesis of more complex molecular architectures.

| Component | Significance in Organic Synthesis | Key Properties |

| Piperidine | A privileged scaffold in medicinal chemistry; versatile building block. mdpi.comijrst.com | Saturated, flexible, basic nitrogen center. wikipedia.org |

| Nitropyridine | Important pharmacophore; precursor for bioactive molecules. nih.gov | Electron-deficient aromatic ring; reactive towards nucleophiles. |

Structural Peculiarities and Synthetic Opportunities Presented by this compound

The structure of this compound, with a C-C bond linking the 4-position of the piperidine ring to the 2-position of the nitropyridine ring, presents unique chemical characteristics and opportunities. This linkage differs from its more commonly studied isomer, 1-(5-nitropyridin-2-yl)piperidine, where the piperidine nitrogen is directly attached to the pyridine ring.

Structural Peculiarities:

Dual Functionality: The molecule possesses two distinct reactive sites: the secondary amine of the piperidine ring and the electron-deficient nitropyridine system.

Piperidine Conformation: The piperidine ring typically adopts a chair conformation to minimize steric strain. ijrst.com The bulky nitropyridinyl substituent at the C4 position would preferentially occupy an equatorial position.

Electronic Influence: The electron-withdrawing 5-nitro group significantly activates the pyridine ring, particularly at the C2 and C6 positions, for nucleophilic aromatic substitution (SNAr), although this is more relevant to its precursors than the final C-C linked product.

Synthetic Opportunities: The synthesis of this compound itself is a key challenge and opportunity. While specific literature on its synthesis is scarce, established methods in heterocyclic chemistry suggest plausible routes. A primary strategy would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a protected piperidine-4-boronic acid ester and 2-chloro- or 2-bromo-5-nitropyridine.

Hypothetical Synthetic Route (Suzuki Coupling):

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Protection | Boc-anhydride, base | Protect the reactive piperidine nitrogen to prevent side reactions. |

| 2 | Suzuki Coupling | 2-Chloro-5-nitropyridine (B43025), Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), solvent (e.g., dioxane/water) | Formation of the critical C-C bond between the two heterocyclic rings. |

| 3 | Deprotection | Strong acid (e.g., TFA or HCl) | Removal of the Boc protecting group to yield the final product. |

Once synthesized, this compound becomes a versatile intermediate for further chemical transformations:

N-Functionalization: The secondary amine of the piperidine ring is a nucleophilic handle for alkylation, acylation, or sulfonylation, allowing for the introduction of diverse substituents.

Nitro Group Reduction: The nitro group can be readily reduced to an amino group using standard conditions like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl). nih.gov This resulting 5-aminopyridinyl derivative is a valuable synthon for constructing amides, ureas, or for use in further coupling reactions.

Overview of Current Research Gaps and Future Academic Inquiries for this compound

Despite the clear potential stemming from its constituent parts, this compound (CAS 885274-74-8) remains a sparsely documented compound in mainstream scientific literature. This presents a significant research gap and a fertile ground for future academic investigation.

Current Research Gaps:

Validated Synthesis: There is a lack of published, optimized, and scalable synthetic protocols specifically for this compound. While its isomer is well-known, this specific C-C linked structure is not.

Physicochemical Characterization: Detailed characterization data, including single-crystal X-ray diffraction analysis, is absent. Such data would be invaluable for confirming its three-dimensional structure, conformational preferences, and intermolecular interactions in the solid state.

Biological Profiling: There is no public record of the compound being systematically evaluated for biological activity. Its potential as an inhibitor, antagonist, or other bioactive agent is completely unexplored.

Future Academic Inquiries:

Synthetic Route Development: A primary focus should be the development and optimization of a robust synthetic pathway, potentially based on cross-coupling strategies as outlined above, to make the compound readily accessible for further study.

Derivatization and Library Synthesis: Future work could explore the synthetic opportunities it presents. The functionalization of the piperidine nitrogen and the reduction/transformation of the nitro group could lead to the creation of a library of novel compounds for high-throughput screening.

Pharmacological and Materials Science Applications: Given the prevalence of the piperidine and nitropyridine scaffolds in bioactive molecules nih.govmdpi.com, a thorough investigation into the pharmacological properties of this compound and its derivatives is warranted. Areas of interest could include oncology, neuropharmacology, and infectious diseases. nih.gov Furthermore, the electronic nature of the nitropyridine moiety suggests potential applications in materials science, for example, in the development of new dyes or nonlinear optical materials. nih.gov

Structure

3D Structure

Properties

CAS No. |

885274-74-8 |

|---|---|

Molecular Formula |

C10H13N3O2 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

5-nitro-2-piperidin-4-ylpyridine |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)9-1-2-10(12-7-9)8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2 |

InChI Key |

CFGZKQZNAOGGKB-UHFFFAOYSA-N |

SMILES |

C1CNCCC1C2=NC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1CNCCC1C2=NC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 5 Nitropyridin 2 Yl Piperidine and Its Analogs

Strategic Retrosynthetic Deconstruction of the 4-(5-Nitropyridin-2-YL)piperidine Scaffold

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, two primary disconnections are strategically considered, as illustrated below.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection A (C-N Bond Formation): The most intuitive disconnection breaks the bond between the pyridine (B92270) ring and the piperidine (B6355638) nitrogen. This approach simplifies the molecule into two key synthons: a piperidine unit and a 5-nitropyridine unit. In the forward synthesis, this translates to coupling a suitable piperidine derivative with an activated 5-nitropyridine. This is often the most direct route, relying on nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. youtube.com

Disconnection B (Piperidine Ring Formation): An alternative strategy involves forming the piperidine ring as a key step of the synthesis. This approach starts with a precursor that already contains the 5-nitropyridin-2-yl moiety attached to an acyclic chain. Cyclization of this intermediate then yields the final piperidine ring. This method is particularly valuable for creating highly substituted or stereochemically complex piperidine analogs.

The choice between these strategies depends on the availability of starting materials, the desired substitution patterns on the piperidine ring, and the need for stereochemical control.

Innovative Approaches for the Construction of the Piperidine Ring System

The piperidine core is a privileged scaffold in drug discovery, and numerous methods for its construction have been developed. rsc.orgajchem-a.com These range from the cyclization of acyclic precursors to the modification of existing heterocyclic systems.

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, a common requirement for modern pharmaceuticals. Several asymmetric strategies can be employed to construct chiral piperidine rings.

Intramolecular aza-Michael Reaction: An organocatalytic, enantioselective intramolecular aza-Michael reaction (IMAMR) can be used to desymmetrize prochiral substrates, yielding enantiomerically enriched piperidines. This method can generate multiple stereocenters in a single step with high stereocontrol. rsc.org

Nitro-Mannich/Reduction Cyclization: A one-pot condensation involving a nitroalkene, an amine, and an enone can lead to highly substituted piperidines. When chiral amines are used, excellent diastereoselectivity can be achieved through exocyclic stereocontrol, producing enantiomerically pure piperidines. acs.org

Cyclization of N-Sulfinyl δ-Amino β-Keto Phosphonates: This methodology allows for the asymmetric synthesis of trans-2,6-disubstituted 1,2,5,6-tetrahydropyridines. These intermediates are valuable chiral building blocks that can be further functionalized to create a variety of polysubstituted piperidines. nih.govacs.org

Table 1: Selected Asymmetric Cyclization Strategies for Piperidine Synthesis

| Method | Catalyst/Reagent | Key Features | Reference |

| Intramolecular aza-Michael Reaction (IMAMR) | 9-amino-9-deoxy-epi-hydroquinine / TFA | Desymmetrization of prochiral substrates; generates multiple stereocenters. | rsc.org |

| Nitro-Mannich/Reduction Cyclization | Chiral primary amines (e.g., arylethanamines) | One-pot, multi-component reaction; high diastereoselectivity. | acs.org |

| N-Sulfinyl δ-Amino Phosphonate Cyclization | Chiral N-sulfinyl auxiliary, organocuprates | Forms trans-2,6-disubstituted tetrahydropyridines as chiral synthons. | nih.govacs.org |

| Reductive Amination of δ-Amino Ketones | Iridium(III) complexes | Stereoselective synthesis from enantioenriched substrates in water. | nih.gov |

An alternative to de novo ring construction is the functionalization of an existing piperidine or pyridine ring. researchgate.net

Hydrogenation of Pyridine Derivatives: One of the most common methods for synthesizing piperidines is the reduction of a corresponding pyridine derivative. researchgate.net Asymmetric hydrogenation using chiral catalysts (e.g., ruthenium or rhodium-based) can produce enantiomerically enriched piperidines from prochiral pyridinium (B92312) salts or substituted pyridines. nih.gov

Direct C-H Functionalization: Recent advances have enabled the direct functionalization of C-H bonds on the piperidine ring. nih.gov Rhodium-catalyzed C-H insertion reactions, for instance, can introduce substituents at specific positions (C2, C3, or C4), with site-selectivity controlled by the choice of catalyst and the nitrogen protecting group. nih.govresearchgate.net Photoredox catalysis has also been employed for the C-H arylation of piperidines with high diastereoselectivity. chemrxiv.org

Advanced Coupling Strategies for Integrating the 5-Nitropyridin-2-YL Moiety

Connecting the piperidine and 5-nitropyridine fragments is a critical step in many synthetic routes. The electron-withdrawing nitro group strongly activates the pyridine ring, making it susceptible to nucleophilic attack and facilitating various coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl-amine bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. youtube.com In the context of this compound synthesis, the nitro group at the 5-position makes the 2-position of the pyridine ring highly electrophilic.

The reaction typically involves treating a 2-halo-5-nitropyridine (where the halogen is typically Cl or F) with piperidine or a piperidine derivative. The reaction proceeds via a Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing nitro group. youtube.com This method is often high-yielding and operationally simple. For example, the synthesis of [1-(5-nitropyridin-2-yl)piperidin-4-yl]methanol, a close analog, is achieved by reacting 2-chloro-5-nitropyridine (B43025) with the appropriate piperidine derivative in a polar aprotic solvent like DMF at elevated temperatures.

Table 2: Typical Conditions for SNAr Reactions

| Electrophile | Nucleophile | Solvent | Conditions | Yield | Reference |

| 2-Chloro-5-nitropyridine | Piperidine | DMF | 70 °C, 18 hours | ~88% | |

| 2-Halopyridines | Thiolates | HMPA/NMP | Microwave, ~100 °C | High | sci-hub.se |

| 2-Chloropyridinium salt | Thiolates | Acetonitrile | Room Temperature | Good | chemrxiv.org |

Transition metal-catalyzed cross-coupling reactions offer a versatile and modular approach to connect the two heterocyclic rings, allowing for a broader range of structural analogs to be synthesized.

Suzuki Coupling: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. nih.govmdpi.com To synthesize the target molecule's scaffold, one could couple a 2-halo-5-nitropyridine with a piperidine-derived boronic acid or ester. This approach is highly valued for its tolerance of a wide variety of functional groups. mdpi.comnih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst. youtube.comnih.gov This could be applied by reacting a 2-halo-5-nitropyridine with a dehydropiperidine derivative (an enamine or enecarbamate) to form a C-C linkage, which could then be reduced to the final product. The regioselectivity of the Heck reaction can be controlled, offering access to different isomers. thieme-connect.de

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org While not directly forming the target molecule, this reaction is invaluable for synthesizing analogs where the pyridine and piperidine rings are connected by a rigid alkyne linker. The reaction proceeds under mild conditions and has a broad substrate scope. nih.govresearchgate.net

Table 3: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Key Bond Formed | Reference |

| Suzuki Coupling | Aryl/Heteroaryl Halide + Organoboron Reagent | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes + Base | C(sp²) - C(sp²) | mdpi.comnih.govclockss.org |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ + Base | C(sp²) - C(sp²) | youtube.comnih.govthieme-connect.de |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI + Amine Base | C(sp²) - C(sp) | wikipedia.orgorganic-chemistry.orgnih.gov |

Direct C-H Activation and Functionalization Methods

Direct C-H activation has emerged as a powerful tool in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. In the context of synthesizing this compound analogs, direct C-H activation strategies can be envisioned to forge the crucial C-C bond between the pyridine and piperidine rings.

One plausible approach involves the palladium-catalyzed C-H arylation of a suitable piperidine derivative with a 2-halopyridine. While direct C-H activation of the piperidine ring at the 4-position can be challenging, the use of directing groups on the piperidine nitrogen can facilitate this transformation. For instance, a removable directing group can be employed to steer the catalyst to the desired C-H bond, which upon successful coupling, can be cleaved to afford the target compound.

Alternatively, a more common strategy involves the C-H functionalization of the pyridine ring. The inherent electronic properties of the pyridine ring, particularly when substituted with an electron-withdrawing nitro group, influence the regioselectivity of C-H activation. Palladium catalysis has been successfully employed for the direct C-H arylation of electron-deficient pyridines. For instance, the coupling of 3-nitropyridine (B142982) with aryl halides has been shown to proceed with high regioselectivity. Adapting this methodology, one could foresee the direct coupling of 5-nitropyridine with a suitable organometallic piperidine reagent.

A conceptual synthetic route leveraging direct C-H activation is outlined below:

| Step | Reaction Type | Reactants | Catalyst/Reagents | Product |

| 1 | Directed C-H Activation/Arylation | N-protected-piperidine, 2-chloro-5-nitropyridine | Palladium catalyst, Ligand, Base | N-protected-4-(5-nitropyridin-2-yl)piperidine |

| 2 | Deprotection | N-protected-4-(5-nitropyridin-2-yl)piperidine | Acid or other deprotection agent | This compound |

Table 1: Conceptual Synthetic Route via Direct C-H Activation

It is important to note that the direct C-H activation of an unsubstituted piperidine at the 4-position remains a significant synthetic challenge due to the presence of multiple, more reactive C-H bonds. Therefore, the development of highly selective catalytic systems is paramount for the successful implementation of this strategy.

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral piperidine derivatives is of great interest in medicinal chemistry, as the stereochemistry of a molecule can profoundly impact its biological activity. Enantioselective approaches to chiral this compound derivatives can be broadly categorized into catalyst-mediated transformations and the use of chiral auxiliaries.

Asymmetric catalysis offers a highly efficient route to chiral molecules. In the synthesis of chiral this compound analogs, a chiral catalyst can be employed to control the stereochemical outcome of a key bond-forming reaction. For instance, the asymmetric hydrogenation of a pyridinium salt precursor using a chiral iridium or rhodium catalyst is a well-established method for the synthesis of chiral piperidines.

A plausible enantioselective synthesis could involve the preparation of a 4-(5-nitropyridin-2-yl)pyridinium salt, followed by asymmetric hydrogenation. The choice of the chiral ligand coordinated to the metal center is crucial for achieving high enantioselectivity.

| Catalyst System | Chiral Ligand Type | Potential Application |

| [Rh(COD)Cl]₂ | Chiral Diene | Asymmetric arylation of piperidine precursors |

| [Ir(COD)Cl]₂ | Chiral Phosphine-Oxazoline | Asymmetric hydrogenation of pyridinium salts |

| Copper(I)/Chiral Ligand | Chiral Bisoxazoline | Asymmetric conjugate addition to pyridinium ions |

Table 2: Examples of Chiral Catalysts for Enantioselective Piperidine Synthesis

The use of a chiral auxiliary is a classical yet reliable method for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct a diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of a chiral this compound derivative, a chiral auxiliary could be attached to the piperidine nitrogen. This chiral N-acylpiperidine could then undergo a diastereoselective functionalization at the 4-position. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target compound. The Evans oxazolidinone auxiliaries, for example, are widely used for directing stereoselective alkylations and other transformations.

A representative sequence using a chiral auxiliary is as follows:

Acylation of piperidine with a chiral auxiliary.

Diastereoselective introduction of the 5-nitropyridin-2-yl group at the 4-position.

Removal of the chiral auxiliary to afford the enantiopure product.

Expedient and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of expedient and sustainable processes that minimize waste, energy consumption, and the use of hazardous materials. Flow chemistry and the development of catalytic methodologies with high atom economy are key pillars of this green chemistry approach.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, and ease of scalability. The synthesis of this compound can be adapted to a flow process.

A key step in a likely synthesis of the target molecule is the nucleophilic aromatic substitution (SNAr) between 2-chloro-5-nitropyridine and a piperidine derivative. This reaction often requires elevated temperatures and can be significantly accelerated and controlled in a flow reactor. The precise control over temperature and residence time in a microreactor can lead to higher yields and purities compared to batch processing.

A potential flow synthesis setup could involve pumping solutions of 2-chloro-5-nitropyridine and the piperidine precursor through a heated reaction coil. The product stream could then be directly subjected to in-line purification, streamlining the entire synthetic sequence. A study on the continuous flow synthesis of 4-nitropyridine (B72724) from pyridine N-oxide highlights the potential for safe and efficient nitration reactions in flow, which could be relevant for the preparation of the 2-chloro-5-nitropyridine precursor. researchgate.net

| Parameter | Advantage in Flow Chemistry |

| Temperature Control | Precise and rapid heat transfer minimizes byproduct formation. |

| Residence Time | Accurate control allows for optimization of reaction conversion and selectivity. |

| Safety | Small reaction volumes minimize the risk associated with hazardous reagents or exothermic reactions. |

| Scalability | Production can be scaled up by running the system for longer periods. |

Table 3: Advantages of Flow Chemistry for SNAr Reactions

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste. Catalytic reactions are often highly atom-economical as they can facilitate transformations without the need for stoichiometric reagents that are incorporated into waste products.

In the synthesis of this compound, catalytic methods can be employed to improve atom economy. As discussed in section 2.3.3, direct C-H activation is a prime example of an atom-economical approach, as it avoids the pre-functionalization of starting materials.

Furthermore, catalytic hydrogenation is a highly atom-economical method for the reduction of the nitro group, should the corresponding amino derivative be desired. This transformation uses molecular hydrogen as the reductant, with water being the only byproduct.

The development of novel catalytic systems that can facilitate the direct coupling of pyridine and piperidine moieties without the need for activating groups would represent a significant advancement in the atom-economical synthesis of this class of compounds.

Elucidation of Chemical Reactivity and Intrinsic Reaction Mechanisms of 4 5 Nitropyridin 2 Yl Piperidine

Transformations Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring is a key center for chemical transformations, primarily due to its nucleophilic and basic character. This allows for a range of reactions that modify the piperidine moiety, influencing the compound's physical and chemical properties.

Electrophilic Additions and Derivatizations (e.g., N-Alkylation, N-Acylation, N-Oxidation)

The lone pair of electrons on the piperidine nitrogen readily participates in reactions with electrophiles.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the piperidine nitrogen. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and can be performed under various conditions. For instance, the reaction can proceed by stirring piperidine with an alkylating agent in a solvent like anhydrous acetonitrile. researchgate.net The use of a base, such as potassium carbonate in dry dimethylformamide (DMF), can facilitate the reaction by neutralizing the acid formed. researchgate.net To prevent the formation of quaternary ammonium (B1175870) salts, the alkyl halide is often added slowly to ensure the piperidine remains in excess. researchgate.net

N-Acylation: The piperidine nitrogen can also be acylated using acylating agents like acid chlorides or anhydrides. This reaction typically introduces an acyl group (R-C=O) to the nitrogen, forming an amide. For example, 1-acetyl-4-(5-nitropyridin-2-yl)piperazine has been synthesized, indicating the feasibility of N-acylation on similar piperidine-containing structures. bldpharm.com These reactions are often carried out in the presence of a base to scavenge the acidic byproduct.

N-Oxidation: Oxidation of the piperidine nitrogen can lead to the formation of N-oxides. While specific studies on the N-oxidation of 4-(5-nitropyridin-2-yl)piperidine are not prevalent, the general reactivity of piperidines suggests this transformation is possible using oxidizing agents like hydrogen peroxide or peroxy acids.

Dehydrogenation and Oxidation Studies of the Piperidine Ring

The piperidine ring itself can undergo oxidation, leading to the formation of various products. For instance, treatment of piperidines with reagents like calcium hypochlorite (B82951) can yield N-chloropiperidine, which can then undergo dehydrohalogenation to form a cyclic imine. wikipedia.org More complex oxidation reactions on carbamate-protected piperidines using hypervalent iodine reagents have been shown to lead to α,β,β-oxidation products. nih.gov These studies highlight the potential for functionalization of the carbon skeleton of the piperidine ring through oxidative pathways.

Reactivity of the 5-Nitropyridin-2-YL Moiety

The 5-nitropyridin-2-yl group is an electron-deficient aromatic system, which profoundly influences its reactivity. The strong electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring towards certain reactions while deactivating it towards others.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNA r), particularly at the positions ortho and para to the electron-withdrawing nitro group. stackexchange.comyoutube.com The presence of the nitro group at the 5-position and the piperidine substituent at the 2-position makes the remaining positions on the pyridine ring potential sites for nucleophilic attack.

The synthesis of related compounds often involves the reaction of 2-chloro-5-nitropyridine (B43025) with a nucleophile, such as piperazine, where the chlorine atom is displaced. nih.govnih.gov This highlights the activating effect of the nitro group on the 2-position for nucleophilic substitution. The reaction of 2-chloro-3,5-dinitropyridine (B146277) with amines results in the substitution of the chlorine atom, with the 3-nitro group being selectively reduced in a subsequent step. nih.gov This further demonstrates the susceptibility of nitropyridine systems to nucleophilic attack. The stability of the intermediate formed during the reaction, which can delocalize the negative charge onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, is a key factor driving these substitutions. stackexchange.com

Reduction and Functionalization of the Nitro Group (e.g., to amino, hydroxylamino)

The nitro group is a versatile functional group that can be reduced to various other functionalities, significantly altering the electronic properties of the pyridine ring.

Reduction to Amino Group: The reduction of the nitro group to an amino group is a common and important transformation. masterorganicchemistry.com This conversion can be achieved using various reducing agents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum oxide is a widely used method. masterorganicchemistry.comwikipedia.org Chemical reduction using metals in acidic media, such as iron in hydrochloric acid (Fe/HCl) or tin in hydrochloric acid (Sn/HCl), is also effective. masterorganicchemistry.comscispace.com Other reagents like sodium hydrosulfite or sodium sulfide (B99878) can also be employed for this reduction. wikipedia.org The resulting amino group is a strong activating, ortho-, para-directing group, which can be useful for further functionalization of the pyridine ring. masterorganicchemistry.com

Reduction to Hydroxylamino Group: Partial reduction of the nitro group can yield a hydroxylamino group. This can be achieved under controlled conditions using specific reducing agents. For example, zinc metal in the presence of ammonium chloride is known to reduce nitroarenes to hydroxylamines. wikipedia.org Catalytic reduction with rhodium on carbon in the presence of hydrazine (B178648) has also been reported for this transformation. wikipedia.org

The following table summarizes various reducing agents and their products for the reduction of nitroarenes:

| Reagent | Product | Reference(s) |

| Catalytic Hydrogenation (Pd/C, PtO₂, Raney Ni) | Amine | masterorganicchemistry.comwikipedia.org |

| Fe/HCl, Sn/HCl | Amine | masterorganicchemistry.comscispace.com |

| Sodium Hydrosulfite, Sodium Sulfide | Amine | wikipedia.org |

| Zinc/NH₄Cl | Hydroxylamine | wikipedia.org |

| Rh/C, Hydrazine | Hydroxylamine | wikipedia.org |

| Diborane | Hydroxylamine (for aliphatic nitro compounds) | wikipedia.org |

Reactivity at Pyridine Ring Carbon Atoms (e.g., lithiation, halogenation)

Direct functionalization of the carbon atoms of the pyridine ring can be achieved through methods like lithiation and halogenation, although the presence of the nitro group can influence the regioselectivity and feasibility of these reactions.

Lithiation: Directed ortho-metalation (DoM) is a powerful tool for the functionalization of pyridine rings. clockss.org This typically involves the use of a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to deprotonate a position ortho to a directing group. clockss.org While the piperidine group itself is not a strong directing group for lithiation, the nitrogen atom of the pyridine ring can direct lithiation to the C-2 and C-6 positions. However, the presence of the electron-withdrawing nitro group can complicate this process, potentially leading to addition reactions of the organolithium reagent to the C=N bond of the pyridine ring. clockss.org

Halogenation: The introduction of halogen atoms onto the pyridine ring can be achieved through various methods. For pyridine itself, direct halogenation is often difficult and requires harsh conditions. However, for substituted pyridines, the reactivity can be altered. For instance, methods have been developed for the selective halogenation of pyridines at the 4-position by first converting them to phosphonium (B103445) salts. nih.gov Halogenated nitropyridines, such as 5-bromo-3-nitropyridine-2-carbonitrile and 3-bromo-2-chloro-5-nitropyridine, are known compounds, indicating that halogenation of the nitropyridine ring is synthetically accessible. sigmaaldrich.comchemscene.com

Stereoselective Reactions at the Chiral Center (C-4) of the Piperidine Ring (if applicable)

A critical structural analysis of this compound reveals that the carbon atom at the 4-position of the piperidine ring is not a chiral center. This carbon is bonded to two hydrogen atoms and two equivalent carbon atoms within the ring, and therefore does not possess the four different substituents required for chirality. Consequently, stereoselective reactions targeting a chiral center at C-4 are not applicable to this specific molecule.

However, it is noteworthy that derivatives of this compound, where a substituent at the C-4 position replaces one of the hydrogen atoms, would possess a chiral center. For such derivatives, stereoselective synthesis would be a crucial aspect of their chemistry. For instance, in the related compound [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol, the C-4 position is a chiral center, and its synthesis would typically result in a racemic mixture unless stereoselective methods are employed. The control of stereochemistry in the synthesis of substituted piperidines is a significant area of research, with various methods developed to achieve high diastereomeric and enantiomeric purity. whiterose.ac.uk

Investigations into Intermolecular and Intramolecular Processes

The structure of this compound allows for several potential intermolecular and intramolecular interactions that can influence its physical properties and chemical reactivity.

Intermolecular Interactions: In the solid state or in solution, the piperidine ring's nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. The N-H bond of the piperidine is a potential hydrogen bond donor. Furthermore, the oxygen atoms of the nitro group on the pyridine ring are strong hydrogen bond acceptors. These functionalities can lead to the formation of hydrogen-bonded networks between molecules, influencing crystal packing and solubility. Studies on hydrates of substituted piperidines have demonstrated the formation of extensive hydrogen-bonding networks with water molecules. rsc.org

Intramolecular Interactions: While less likely to be dominant, intramolecular interactions could also play a role in the conformational preference of the molecule. An intramolecular hydrogen bond could potentially form between the piperidine N-H and the nitrogen atom of the pyridine ring. Similar intramolecular hydrogen bonds have been shown to control the conformation of pyridin-2-yl guanidine (B92328) derivatives. researchgate.net The presence of such an interaction would influence the dihedral angle between the piperidine and pyridine rings. Computational studies on related structures, such as fagopyrins which contain piperidine rings, have shown that intramolecular hydrogen bonds significantly affect the conformational stability. nih.gov

The table below summarizes the potential intermolecular and intramolecular interactions for this compound.

| Interaction Type | Donor | Acceptor | Nature |

| Intermolecular | Piperidine N-H | Nitro O | Hydrogen Bond |

| Intermolecular | Piperidine N-H | Pyridine N | Hydrogen Bond |

| Intramolecular | Piperidine N-H | Pyridine N | Hydrogen Bond |

Mechanistic Studies and Kinetic Analysis of Key Reactions

Detailed mechanistic and kinetic studies on this compound are not extensively reported. However, the principles of physical organic chemistry allow for a predictive understanding of its reaction mechanisms.

Hammett and Taft Equation Correlations

The Hammett and Taft equations are linear free-energy relationships used to quantify the effect of substituents on the reactivity of aromatic and aliphatic compounds, respectively. While no specific Hammett or Taft studies have been published for reactions involving this compound, these tools could be hypothetically applied to understand its reactivity.

Hammett Equation: The Hammett equation is given by log(k/k₀) = σρ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant.

For reactions involving the 5-nitropyridine ring, such as nucleophilic aromatic substitution, a Hammett-type analysis could be performed by introducing various substituents on the piperidine ring and measuring their effect on the reaction rate. The nitro group (NO₂) at the 5-position has a large positive σ value, indicating its strong electron-withdrawing nature, which activates the ring towards nucleophilic attack.

Taft Equation: The Taft equation, log(k/k₀) = ρσ + δEₛ, separates substituent effects into polar (σ*) and steric (Eₛ) components. This could be applied to reactions at the piperidine nitrogen, such as alkylation or acylation. By varying the substituent on the pyridine ring, one could probe the electronic and steric effects on the nucleophilicity of the piperidine nitrogen.

The following table provides a hypothetical framework for a Hammett analysis of a nucleophilic substitution reaction on the pyridine ring of this compound derivatives.

| Substituent on Piperidine Ring | σ (para) | Hypothetical Relative Rate |

| -H | 0.00 | 1 |

| -CH₃ | -0.17 | < 1 |

| -OCH₃ | -0.27 | < 1 |

| -Cl | 0.23 | > 1 |

| -CN | 0.66 | >> 1 |

Deuterium (B1214612) Labeling Experiments for Reaction Pathway Delineation

Deuterium labeling is a powerful technique to elucidate reaction mechanisms by probing the kinetic isotope effect (KIE). The KIE is the ratio of the rate constant of a reaction with a light isotope (e.g., hydrogen) to that with a heavy isotope (e.g., deuterium). A primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step. libretexts.org A secondary KIE can provide information about changes in hybridization at the carbon atom. wikipedia.org

While no specific deuterium labeling experiments have been reported for this compound, this technique could be invaluable for studying its potential reactions. For example:

Oxidation of the Piperidine Ring: If oxidation occurs at a C-H bond of the piperidine ring, replacing that hydrogen with deuterium would lead to a primary KIE, confirming that C-H bond cleavage is part of the rate-determining step.

Deprotonation of the Piperidine N-H: In a base-mediated reaction, deuterating the piperidine nitrogen (N-D) would allow for the determination of whether N-H bond breaking is rate-limiting.

Electrophilic Aromatic Substitution on a Reduced Derivative: If the nitro group were reduced to an amino group, making the pyridine ring susceptible to electrophilic substitution, deuterating the ring positions could help elucidate the mechanism of substitution.

The table below illustrates the expected type of kinetic isotope effect for hypothetical reactions of this compound.

| Reaction | Labeled Position | Expected KIE Type | Mechanistic Insight |

| C-H Oxidation at C-3 of Piperidine | C3-D | Primary | C-H bond breaking is rate-determining. |

| N-Alkylation of Piperidine | C4-D₂ | Secondary | Change in hybridization at C-4 during the reaction. |

| Nucleophilic attack on Pyridine Ring | N-D (Piperidine) | Solvent Isotope Effect | Role of the N-H proton in the transition state. |

Advanced Spectroscopic and Crystallographic Elucidation of 4 5 Nitropyridin 2 Yl Piperidine Structure and Conformation

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for elucidating the solution-state structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides deep insight into the molecule's conformational preferences.

While specific experimental spectra for 4-(5-Nitropyridin-2-YL)piperidine are not widely published, the expected chemical shifts and coupling constants can be reliably predicted based on extensive data for analogous structures, such as 2-substituted-5-nitropyridines and 4-substituted piperidines. beilstein-journals.orgwhiterose.ac.ukacs.org

¹H and ¹³C NMR: The electron-withdrawing nitro group and the nature of the pyridine (B92270) ring will significantly influence the chemical shifts of nearby nuclei. The protons on the pyridine ring are expected to be deshielded, appearing far downfield. H-6, adjacent to the nitrogen and ortho to the nitro group, would be the most downfield, followed by H-3 and H-4. chemicalbook.comchemicalbook.com The piperidine (B6355638) protons would reside in the aliphatic region, with the methine proton at C-4 being shifted downfield due to its attachment to the aromatic ring.

¹⁵N NMR: The molecule contains three distinct nitrogen atoms, each with a characteristic chemical shift range in ¹⁵N NMR spectroscopy. wikipedia.org The piperidine nitrogen, being a secondary amine, would appear in the typical aliphatic amine region. The pyridine nitrogen's chemical shift would be significantly further downfield, characteristic of sp²-hybridized nitrogen in a heteroaromatic ring. spectrabase.comscience-and-fun.de The nitrogen of the nitro group would be the most deshielded, appearing at a very high chemical shift (typically >350 ppm relative to nitromethane), making it readily identifiable. researchgate.nethuji.ac.il

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity / Coupling (J in Hz) |

|---|---|---|---|

| Pyridine Ring | |||

| C-2 | ~162.0 | - | - |

| C-3 | ~120.0 | ~7.4 | d, J ≈ 8.5 |

| C-4 | ~135.0 | ~8.3 | dd, J ≈ 8.5, 2.5 |

| C-5 | ~140.0 | - | - |

| C-6 | ~148.0 | ~9.1 | d, J ≈ 2.5 |

| Piperidine Ring | |||

| C-1' (NH) | - | Variable | br s |

| C-2', C-6' | ~45.0 | Axial: ~2.7, Equatorial: ~3.2 | m |

| C-3', C-5' | ~30.0 | Axial: ~1.7, Equatorial: ~1.9 | m |

Note: Predicted values are estimates based on analogous compounds and general substituent effects. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete molecular framework. libretexts.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the pyridine protons H-3 and H-4, and between H-4 and H-6. Within the piperidine ring, COSY would trace the connectivity from the C-4' methine proton to the C-3'/C-5' methylene (B1212753) protons, and subsequently to the C-2'/C-6' methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the predicted proton and carbon assignments in the table above, for instance, confirming that the signal at ~9.1 ppm belongs to the proton attached to the carbon at ~148.0 ppm (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting the disparate parts of the molecule. researchgate.net The most critical correlation would be from the piperidine's C-4' proton to the pyridine's C-2, proving the linkage between the two rings. Other important long-range correlations would include those from the pyridine proton H-3 to the piperidine carbons C-3', C-4', and C-5', further solidifying the connection.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons. They would provide vital information on the molecule's preferred three-dimensional conformation, particularly the rotational orientation (dihedral angle) of the pyridine ring relative to the piperidine ring.

Molecules like this compound are not static; they undergo conformational changes in solution. copernicus.org Dynamic NMR (DNMR) is the technique used to study these processes, such as ring inversions and bond rotations that occur on the NMR timescale. nih.gov

For this molecule, two primary dynamic processes are expected:

Piperidine Ring Inversion: The piperidine ring undergoes a rapid chair-to-chair interconversion at room temperature. This process exchanges the axial and equatorial protons. By lowering the temperature, this exchange can be slowed, leading to the decoalescence of averaged signals into separate, sharp signals for the individual axial and equatorial protons. acs.org The temperature of coalescence allows for the calculation of the free energy barrier (ΔG‡) for the ring flip.

Rotation about the C-2–C-4' Bond: Rotation around the single bond connecting the pyridine and piperidine rings can be hindered due to steric interactions. researchgate.net This restricted rotation can give rise to atropisomers, which are conformational isomers that are stable enough to be observed separately by NMR at low temperatures. DNMR studies would allow for the measurement of the rotational energy barrier.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

HRMS provides the exact mass of the molecule and its fragments, allowing for the determination of its elemental composition and the elucidation of its fragmentation pathways under ionization. nih.govnih.gov The molecular formula of this compound is C₁₀H₁₃N₃O₂, with a monoisotopic mass of 207.1008 Da.

ESI-MS: As a soft ionization technique, ESI would primarily show the protonated molecule, [M+H]⁺, at m/z 208.1086. In-source fragmentation is generally minimal but can sometimes be induced to provide initial structural clues. rsc.org

EI-MS: Electron ionization is a high-energy technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule. chemguide.co.uk The molecular ion (M⁺• at m/z 207.1008) might be observed, but the spectrum would be dominated by fragment ions. Key fragmentation processes would likely involve:

Alpha-cleavage within the piperidine ring relative to the nitrogen atom.

Loss of the nitro group (NO₂•, 46 Da) or related species like NO• (30 Da).

Cleavage of the C-C bond connecting the two rings.

Complex rearrangements and fragmentation of the piperidine ring, a hallmark of such systems. nih.gov

Tandem mass spectrometry (MS/MS) involves selecting the protonated molecular ion ([M+H]⁺ at m/z 208) and subjecting it to collision-induced dissociation (CID) to generate a sequence of fragment ions. scielo.br This allows for a detailed mapping of the molecule's structure.

A plausible fragmentation pathway for the [M+H]⁺ of this compound would include:

Initial fragmentation of the piperidine ring: This is a common pathway for piperidine-containing compounds, often involving the loss of small neutral molecules like ethylene (B1197577) or propylene (B89431) through ring-opening mechanisms. researchgate.net

Cleavage of the C2-C4' bond: This would lead to two primary fragments: the protonated 5-nitropyridine radical cation and a neutral piperidine fragment, or a charged piperidinyl fragment and a neutral nitropyridine.

Losses from the nitro group: The fragmentation of nitroaromatics often involves the sequential loss of oxygen and/or NO. For example, a loss of 46 Da (NO₂) or 30 Da (NO) from the parent or major fragment ions would be a strong indicator of this moiety.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Nominal) | Possible Identity | Origin |

|---|---|---|

| 208 | [M+H]⁺ | Protonated parent molecule (ESI) |

| 207 | [M]⁺• | Molecular ion (EI) |

| 178 | [M+H - NO]⁺ | Loss of nitric oxide from parent ion |

| 162 | [M+H - NO₂]⁺ | Loss of nitro radical from parent ion |

| 123 | [C₅H₄N₂O₂]⁺• | Nitropyridine fragment after C-C cleavage |

Single Crystal X-ray Diffraction for Absolute Structure and Molecular Geometry Determination

Analysis of Bond Lengths, Bond Angles, and Torsion Angles within the Molecule

The molecular framework of this compound is composed of a piperidine ring linked to a 5-nitropyridine moiety. The geometry of these fragments is well-established. The nitropyridine ring is expected to be largely planar due to its aromatic nature, with the nitro group potentially showing a slight twist relative to the ring. Bond lengths and angles within the pyridine ring and the nitro group are influenced by the electronic effects of the substituents. The piperidine ring, being a saturated heterocycle, will adopt a non-planar conformation.

Below is a table of expected bond lengths and angles based on data from analogous structures and computational models.

| Parameter | Atoms Involved | Expected Value |

| Bond Length (Å) | C-N (Nitro) | ~1.47 |

| N-O (Nitro) | ~1.22 | |

| C-C (Pyridine) | ~1.39 | |

| C-N (Pyridine) | ~1.34 | |

| C-N (Pyridine-Piperidine Link) | ~1.37 | |

| C-C (Piperidine) | ~1.53 | |

| C-N (Piperidine) | ~1.47 | |

| Bond Angle (°) | O-N-O (Nitro) | ~124° |

| C-C-N (Pyridine Ring) | ~120° | |

| C-N-C (Pyridine Ring) | ~117° | |

| C-N-C (Piperidine Ring) | ~111° | |

| Torsion Angle (°) | Pyridine-Piperidine Dihedral | Variable, but expected to show some twisting to minimize steric hindrance. |

Note: These values are representative and can vary slightly based on the specific crystalline environment and intermolecular interactions.

Investigation of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing

The solid-state packing of this compound is dictated by a combination of intermolecular forces. aamc.org The most significant of these is expected to be hydrogen bonding. The piperidine ring contains a secondary amine (N-H) group, which is a classic hydrogen bond donor. The most likely hydrogen bond acceptor is the nitrogen atom of the pyridine ring on a neighboring molecule. This interaction would lead to the formation of infinite chains of molecules, a common motif in such crystal structures. researchgate.netnih.gov

In addition to this primary N-H···N interaction, weaker C-H···O hydrogen bonds may also be present, involving the hydrogen atoms on the piperidine and pyridine rings and the oxygen atoms of the nitro group. nih.gov The crystal packing will also be stabilized by van der Waals forces (London dispersion forces), which are non-specific attractive forces between molecules. aamc.org The interplay of these directed hydrogen bonds and weaker interactions determines the final, most thermodynamically stable, three-dimensional arrangement of the molecules in the crystal lattice. researchgate.net

Conformational Analysis of the Piperidine Ring in the Solid State

Saturated six-membered rings like piperidine avoid the high energy of a planar conformation by adopting puckered structures. wikipedia.org Overwhelmingly, crystallographic studies of piperidine-containing compounds show that the ring adopts a chair conformation . nih.govresearchgate.netmdpi.com This conformation minimizes both angle strain (by maintaining tetrahedral angles close to 109.5°) and torsional strain (by staggering the bonds on adjacent carbon atoms).

In the case of this compound, the piperidine ring is expected to be in a chair conformation where the large 5-nitropyridin-2-yl substituent occupies an equatorial position to minimize steric hindrance. The hydrogen atom on the piperidine nitrogen can be either axial or equatorial. In the gas phase and nonpolar solvents, the equatorial conformation is generally more stable, though this can be influenced by hydrogen bonding and crystal packing effects in the solid state. wikipedia.org

Vibrational Spectroscopy (Infrared and Raman) for Key Functional Group Modes and Conformational Insights

Analysis of Characteristic Vibrations of the Nitro Group and Pyridine Ring

The IR spectrum of this compound, which is available in spectral databases as 5-Nitro-2-piperidinopyridine, displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov

Nitro Group (NO₂): The nitro group gives rise to two strong and easily identifiable stretching vibrations:

Asymmetric Stretch (ν_as): Typically found in the 1500-1560 cm⁻¹ region.

Symmetric Stretch (ν_s): Typically found in the 1345-1385 cm⁻¹ region.

Pyridine Ring: Aromatic rings like pyridine have a series of characteristic vibrations:

Ring Stretching (C=C, C=N): These appear as a group of bands in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches are typically observed above 3000 cm⁻¹.

C-H Bending (out-of-plane): These vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the ring.

Piperidine Moiety:

N-H Stretching: A moderate band is expected in the 3300-3500 cm⁻¹ region. researchgate.net

C-H Stretching: Aliphatic C-H stretches from the -CH₂- groups appear as strong bands just below 3000 cm⁻¹. researchgate.netchemicalbook.com

The table below summarizes the expected key vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Piperidine N-H | Stretching | 3300 - 3500 |

| Pyridine C-H | Stretching | 3000 - 3100 |

| Piperidine C-H | Stretching | 2850 - 2960 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |

| Nitro Group (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro Group (NO₂) | Symmetric Stretching | 1345 - 1385 |

| Piperidine CH₂ | Bending (Scissoring) | ~1450 |

Assessment of Conformational Isomers through Distinct Vibrational Signatures

Vibrational spectroscopy can sometimes distinguish between different conformational isomers if they coexist in a sample and have sufficiently different vibrational frequencies. For this compound, the most likely source of conformational isomerism would be the two possible chair conformations of the piperidine ring, primarily differing in the axial or equatorial position of the N-H bond. wikipedia.org

While one conformer is typically dominant, it is theoretically possible for both to be present at equilibrium. If the energy barrier between them is low, both might be detected. An axial N-H bond would have a different vibrational environment compared to an equatorial one, potentially leading to a split or broadened N-H stretching band in the IR spectrum. Similarly, other modes, such as C-N stretching or ring vibrations, could be subtly affected. However, without high-resolution, variable-temperature spectroscopic studies, definitively assigning distinct vibrational signatures to specific conformers remains a significant challenge, and often only the most stable conformer is observed.

Chiroptical Spectroscopy for Stereochemical Purity and Configuration Determination (if applicable for enantiopure forms)

Due to the lack of enantiopure samples of this compound, no experimental data from chiroptical spectroscopic methods have been reported.

There are no published studies on the Circular Dichroism (CD) or Electronic Circular Dichroism (ECD) of this compound. Such analyses would require the separation of the racemic mixture into its constituent enantiomers, which has not been described in the scientific literature.

Similarly, no data on Optical Rotatory Dispersion (ORD) or specific rotation measurements for this compound are available. These measurements are fundamental for characterizing the optical activity of chiral compounds and can only be performed on non-racemic samples. slideshare.netlibretexts.orgwikipedia.org

Computational and Theoretical Studies on 4 5 Nitropyridin 2 Yl Piperidine

Electronic Structure and Bonding Analysis

The electronic behavior of 4-(5-Nitropyridin-2-YL)piperidine is dictated by the interplay between the electron-donating piperidine (B6355638) ring and the electron-withdrawing nitropyridine moiety. This dynamic is crucial for understanding the molecule's reactivity, intermolecular interactions, and spectroscopic properties.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For a system like this compound, a common approach involves geometry optimization followed by frequency calculations to ensure a true energy minimum is achieved. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a widely used method for such calculations, providing a good balance between accuracy and computational cost.

These calculations can determine key electronic properties, including total energy, dipole moment, and the distribution of electron density. The presence of the highly polar nitro group is expected to result in a significant molecular dipole moment. Studies on related nitropyridine derivatives have shown that the nitro group profoundly influences the charge distribution across the aromatic system.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

For this compound, the MEP surface is expected to show a region of strong negative potential (typically colored red) around the oxygen atoms of the nitro group. This indicates a high electron density and the most probable site for electrophilic attack. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms of the piperidine ring and the pyridine (B92270) ring, suggesting these are likely sites for nucleophilic attack. The nitrogen atom of the piperidine ring is also expected to exhibit a region of negative potential, reflecting its basic character. A study on 2-chloro-5-nitropyridine (B43025) similarly identified the area around the nitro group as the maximum negative region, the preferred site for electrophilic attack researchgate.net.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.govirjweb.com

In this compound, the HOMO is likely to be localized on the more electron-rich piperidine moiety, while the LUMO is expected to be centered on the electron-deficient nitropyridine ring. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. DFT calculations on analogous substituted piperidine and nitropyridine compounds can provide estimates for these energy levels. For instance, calculations on quinoline, a related nitrogen-containing heterocycle, showed a HOMO-LUMO gap of approximately 4.83 eV. scirp.org Computational studies on other complex organic molecules have reported HOMO-LUMO gaps in the range of 3.60 to 4.48 eV, indicating kinetic stability. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies

| Molecular Orbital | Predicted Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.5 to -7.5 | Primarily on the piperidine ring |

| LUMO | -1.5 to -2.5 | Primarily on the nitropyridine ring |

| HOMO-LUMO Gap | 4.0 to 5.0 | - |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the piperidine ring and the rotational freedom around the bond connecting the two ring systems give rise to a complex conformational landscape for this compound. Understanding the relative energies of different conformers is crucial for predicting the molecule's predominant shape and its interaction with biological targets.

Exploration of Rotational Barriers and Global Energy Minima

The rotation around the C-C single bond connecting the piperidine and pyridine rings is a key conformational degree of freedom. Computational methods can be used to map the potential energy surface as a function of the dihedral angle of this bond. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to rotation.

For analogous systems like 2-phenylpiperidine, the rotational barrier is influenced by steric hindrance between the two rings. In the case of this compound, the global energy minimum is likely a conformation that minimizes steric clash between the hydrogen atoms on the adjacent rings. Computational studies on N-benzhydrylformamides have shown that DFT methods can satisfactorily reproduce experimental rotational barriers, which were found to be in the range of 20–23 kcal/mol for the formyl group rotation. mdpi.com

Table 2: Estimated Rotational Energy Barriers

| Rotational Axis | Estimated Barrier (kcal/mol) | Computational Method |

|---|---|---|

| Pyridine-Piperidine C-C bond | 5 - 10 | DFT (B3LYP/6-31G*) |

In Silico Modeling of Piperidine Ring Puckering and Inversion

The piperidine ring typically adopts a chair conformation, which is its most stable form. However, it can undergo a ring inversion process, passing through higher-energy twist-boat and boat conformations. The energy barrier for this inversion is a key characteristic of the piperidine ring's flexibility.

In silico modeling can be used to calculate the energy profile of the ring inversion pathway. For the parent piperidine molecule, this barrier is approximately 10-11 kcal/mol. The substitution at the 4-position with the nitropyridinyl group is expected to have a modest effect on this barrier. The chair conformation can exist in two forms, with the substituent in either an axial or an equatorial position. For a 4-substituted piperidine, the equatorial conformation is generally favored to minimize steric interactions. Computational studies on 1-phenylpiperidin-4-one have explored both nitrogen inversion and ring inversion, with the barrier for ring inversion being calculated at 4.0 kcal/mol. osti.gov Studies on 2-substituted N-acylpiperidines have found the twist-boat conformation to be about 1.5 kcal/mol less favorable than the chair conformation. nih.gov

Table 3: Conformational Preferences of the Piperidine Ring

| Conformation | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Chair (Equatorial) | 0.0 (Global Minimum) | Nitropyridinyl group in the equatorial position |

| Chair (Axial) | ~1.0 - 2.0 | Nitropyridinyl group in the axial position |

| Twist-Boat | ~5.0 - 6.0 | Intermediate in ring inversion |

| Boat | ~6.0 - 7.0 | Transition state or high-energy intermediate |

Spectroscopic Property Prediction and Computational Validation

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure verification and the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of NMR chemical shifts through computational methods can aid in the assignment of complex spectra and the confirmation of proposed structures. Ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) methods are employed for this purpose.

The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework (GIAO-DFT). This process typically includes:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is a critical step as chemical shifts are highly sensitive to the molecular geometry.

Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensor for each nucleus is calculated.

Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.

For a molecule like this compound, DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), could provide predictions for both ¹H and ¹³C NMR spectra. A combined experimental and computational approach has been effectively used to investigate factors influencing proton chemical shift differences in N-CH₂D-2-methylpiperidine.

Table 1: Illustrative Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Piperidine Derivative (N-CH₂D-2-methylpiperidine)

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

| C2 | 55.1 | 54.8 | 0.3 |

| C3 | 30.5 | 30.2 | 0.3 |

| C4 | 25.0 | 24.7 | 0.3 |

| C5 | 23.9 | 23.5 | 0.4 |

| C6 | 47.2 | 46.9 | 0.3 |

| CH₃ | 16.8 | 16.5 | 0.3 |

Note: This table is a hypothetical representation based on typical accuracies of DFT-based NMR predictions for similar molecules.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. Computational methods can predict these vibrational frequencies, aiding in the interpretation of experimental spectra.

The process involves:

Geometry Optimization: As with NMR predictions, the first step is to find the optimized geometry of the molecule.

Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The results provide the frequencies of the normal modes of vibration.

DFT methods, such as B3LYP with a 6-31G(d) basis set, have been shown to provide good agreement with experimental vibrational frequencies for piperidine and its derivatives. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement.

Table 2: Illustrative Example of Calculated (Scaled) and Experimental Vibrational Frequencies for Piperidine

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-31G(d)) (cm⁻¹) |

| N-H stretch | 3350 | 3352 |

| CH₂ asym stretch | 2935 | 2940 |

| CH₂ sym stretch | 2855 | 2860 |

| CH₂ scissoring | 1465 | 1470 |

| C-N stretch | 1160 | 1165 |

| Ring breathing | 865 | 870 |

Note: This table is based on data from studies on piperidine and serves as an example of the expected correlation between calculated and experimental data.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into reaction pathways, energy barriers, and the structures of transient species.

To understand how this compound might be synthesized or how it participates in further reactions, computational methods can be used to model potential reaction pathways. This involves identifying the reactants, products, and any intermediates and calculating their relative energies. The energy profile along a reaction coordinate can be mapped out, revealing the activation energies for each step of the reaction.

For example, the synthesis of substituted piperidines often involves the hydrogenation of the corresponding pyridine derivative. Computational modeling could be used to compare different catalytic cycles or reaction conditions to predict the most efficient synthetic route. Studies on the hydrodenitrogenation of pyridine have utilized DFT to map out the energy profiles of various reaction steps.

A key aspect of modeling reaction pathways is the localization of transition states (TS), which are the highest energy points along a reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions.

Once a transition state structure is located, a vibrational frequency calculation is performed. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

To confirm that a located transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation follows the steepest descent path from the transition state down to the potential energy minima of the reactants and products, thereby confirming the connection.

Theoretical Predictions of Chemical Reactivity and Selectivity

Computational methods can also be used to predict the reactivity and selectivity of a molecule like this compound. This is often achieved through the analysis of the molecule's electronic structure.

Frontier Molecular Orbital (FMO) Theory: This theory states that the reactivity of a molecule is largely governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile. The energy of the HOMO (E_HOMO) is related to the ionization potential.

The LUMO is the orbital to which the molecule is most likely to accept electrons in a reaction with a nucleophile. The energy of the LUMO (E_LUMO) is related to the electron affinity.

The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests high reactivity. For this compound, the nitro group is strongly electron-withdrawing, which would be expected to lower the energy of the LUMO, making the pyridine ring more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It provides a guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the piperidine ring and the oxygen atoms of the nitro group, indicating sites for electrophilic attack. Conversely, regions of positive potential would be expected on the pyridine ring, particularly near the nitro group, indicating susceptibility to nucleophilic attack. Such analyses have been used to predict the reactivity of substituted pyridines.

Table 3: Illustrative Example of Calculated Electronic Properties for a Nitropyridine Derivative

| Property | Calculated Value |

| E_HOMO | -7.2 eV |

| E_LUMO | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 4.5 D |

Note: This table presents hypothetical data for a nitropyridine derivative to illustrate the types of electronic properties that can be calculated to predict reactivity.

Fukui Functions and Local Reactivity Descriptors

No published studies detailing the Fukui functions and local reactivity descriptors for this compound were found. Such a study would typically involve quantum chemical calculations to determine the condensed Fukui functions (fk+, fk-, fk0) for each atom in the molecule, indicating its susceptibility to nucleophilic, electrophilic, and radical attack, respectively. Local reactivity descriptors like local softness and philicity would also be calculated to provide a more detailed picture of the molecule's reactivity at different sites.

Computational Assessment of Acid-Base Properties and Hydrogen Bond Acidity/Basicity

There is no available research on the computational assessment of the acid-base properties and hydrogen bond acidity/basicity of this compound. A computational study in this area would focus on calculating the pKa value of the piperidine nitrogen and the pyridinic nitrogen to understand their relative basicities. Furthermore, quantum chemical calculations could be employed to determine the hydrogen bond donor acidity and hydrogen bond acceptor basicity, providing insights into the compound's ability to form hydrogen bonds, which is crucial for its interaction with biological targets.

Applications of 4 5 Nitropyridin 2 Yl Piperidine in Advanced Chemical Synthesis

Strategic Building Block for Diverse Heterocyclic Architectures

The utility of 4-(5-nitropyridin-2-yl)piperidine as a foundational building block stems from the reactivity of its constituent parts. Nitropyridines, in general, are crucial precursors in the synthesis of a wide array of bioactive molecules and complex heterocyclic systems. nih.gov The nitro group can be readily reduced to an amino group, which then serves as a handle for a multitude of chemical transformations, including diazotization, acylation, and condensation reactions.

The synthesis of diverse heterocyclic structures often begins with the modification of the nitropyridine core. For instance, the reduction of the nitro group on similar nitropyridine-piperazine compounds is a key step to produce the corresponding amine, which can then be further functionalized. nih.gov This amine can be alkylated or used in coupling reactions to build larger, more complex heterocyclic systems. nih.gov

The piperidine (B6355638) ring itself is a common structural motif in many pharmaceuticals and alkaloids. nih.govwikipedia.org Its presence in this compound provides a non-aromatic, conformationally flexible component that can be crucial for biological activity or for directing the three-dimensional architecture of a target molecule. The synthesis of piperidine derivatives is a major focus in medicinal chemistry, with numerous methods developed for its construction and functionalization. nih.gov

The general strategy for using nitropyridine-containing compounds as building blocks involves sequential reactions that modify different parts of the molecule. For example, in the synthesis of potent Janus kinase 2 (JAK2) inhibitors, a 2-chloro-nitropyridine derivative undergoes nucleophilic substitution with an amine, followed by further modifications to the pyridine (B92270) ring. nih.gov Similarly, this compound can serve as a scaffold where the nitro group is transformed to open pathways for cyclization reactions, leading to fused heterocyclic systems like triazolo[1,5-a]pyridines. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Nitropyridine Precursors

| Precursor Type | Reaction Sequence | Resulting Heterocycle | Reference |

|---|

Precursor for the Development of Novel Organic Materials

The electronic properties of the this compound scaffold make it a promising candidate for the development of novel organic materials. The combination of an electron-donating piperidine group (once the nitro group is modified) and an electron-accepting pyridine system is characteristic of "push-pull" chromophores, which are essential components in nonlinear optical materials and dyes.

A practical method has been developed for the synthesis of push-pull azo chromophores using a 5-nitropyridin-2-yl acceptor moiety derived from 2-amino-5-nitropyridine-1-oxide. researchgate.net These azo dyes exhibit interesting electronic and optical properties due to the intramolecular charge transfer from the donor part to the acceptor part of the molecule. Following this logic, this compound could be transformed into a donor-acceptor system. The reduction of the nitro group to an amine would create a strong electron-donating group, which, in conjunction with the pyridine ring, could form the basis for new dyes or functional polymers.

The development of sensors is another area where this compound could find application. The pyridine nitrogen and the potential amino group (after reduction) can act as binding sites for metal ions or other analytes. A change in the electronic properties of the molecule upon binding could be transduced into a measurable optical or electrochemical signal.

Utilization as a Ligand Scaffold in Organometallic and Coordination Chemistry

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. The use of nitropyridine derivatives as ligands in organometallic and coordination chemistry is well-established. nih.gov These ligands can form stable complexes with a variety of transition metals, and the electronic properties of the resulting complexes can be tuned by modifying the substituents on the pyridine ring.